7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid

Kinase inhibitor design TBK1/IKKε Scaffold hopping

7-Fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid (CAS 338778-16-8; molecular formula C₁₄H₈FNO₄; molecular weight 273.22 g/mol) is a heterocyclic small molecule belonging to the chromeno[2,3-b]pyridine-5-one class, a privileged tricyclic scaffold recognized for broad pharmacological utility across anti-inflammatory, anticancer, and kinase-inhibitory programs. This compound is distinguished from the extensively studied 2-amino subseries (exemplified by amlexanox, CAS 68302-57-8) by its 2-methyl substitution and single 7-fluoro A-ring modification, making it a high-value intermediate for derivatization via the 3-carboxylic acid handle.

Molecular Formula C14H8FNO4
Molecular Weight 273.219
CAS No. 338778-16-8
Cat. No. B2553414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid
CAS338778-16-8
Molecular FormulaC14H8FNO4
Molecular Weight273.219
Structural Identifiers
SMILESCC1=C(C=C2C(=O)C3=C(C=CC(=C3)F)OC2=N1)C(=O)O
InChIInChI=1S/C14H8FNO4/c1-6-8(14(18)19)5-10-12(17)9-4-7(15)2-3-11(9)20-13(10)16-6/h2-5H,1H3,(H,18,19)
InChIKeyMDNKRBLHTVPEHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic Acid (CAS 338778-16-8): Structural Identity, Core Scaffold Classification, and Comparator Landscape for Informed Sourcing


7-Fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid (CAS 338778-16-8; molecular formula C₁₄H₈FNO₄; molecular weight 273.22 g/mol) is a heterocyclic small molecule belonging to the chromeno[2,3-b]pyridine-5-one class, a privileged tricyclic scaffold recognized for broad pharmacological utility across anti-inflammatory, anticancer, and kinase-inhibitory programs [1]. This compound is distinguished from the extensively studied 2-amino subseries (exemplified by amlexanox, CAS 68302-57-8) by its 2-methyl substitution and single 7-fluoro A-ring modification, making it a high-value intermediate for derivatization via the 3-carboxylic acid handle . Its closest commercially relevant comparators include amlexanox (a marketed dual TBK1/IKKε inhibitor with IC₅₀ ≈ 1–2 µM), the non-fluorinated 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid (CAS 68302-44-3, MW 255.23), and 2-amino-8-fluoro-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid (PubChem CID 127036117) .

Why Generic Chromeno[2,3-b]pyridine-3-carboxylic Acids Cannot Substitute for the 7-Fluoro-2-Methyl Derivative in Structure–Activity-Dependent Programs


Chromeno[2,3-b]pyridine-3-carboxylic acids are not interchangeable building blocks because the positions of substituents on the A-ring and the nature of the 2-substituent directly and dramatically govern biological target engagement, selectivity, and potency. In the canonical TBK1/IKKε inhibitor series, moving from a 2-amino group (as in amlexanox) to a 2-methyl group ablates the critical hinge-binding hydrogen-bond donor, fundamentally altering kinase affinity; conversely, the A-ring 7-fluoro substituent in the target compound imparts distinct electronic properties (σₚ = 0.06 for F vs. σₚ = −0.17 for isopropyl) and metabolic handling compared to alkyl congeners [1]. The non-fluorinated des-fluoro analog (CAS 68302-44-3) lacks the possibility of fluorine-mediated orthosteric or hydrophobic pocket interactions that may enhance target residence time, as observed in the 2-amino-7-cyclohexyl analog of amlexanox, which achieved an in vivo serum IL-6 response and weight loss comparable to amlexanox itself [2]. Therefore, procurement decisions driven by the specific 7-fluoro/2-methyl substitution pattern are justified by the unique physicochemical and pharmacophoric contributions these modifications provide, which are not recapitulated by the broader compound class.

Quantitative Differentiation Evidence for 7-Fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic Acid (CAS 338778-16-8) Against Key Analogs


Structural and Physicochemical Divergence from Amlexanox: 2‑Methyl vs. 2‑Amino Moiety Alters Hinge-Binding and Lipophilicity

The target compound differs from amlexanox by a critical 2-methyl-to-2-amino replacement. Amlexanox’s 2-amino group serves as a hinge-binding hydrogen-bond donor, essential for its modest TBK1/IKKε inhibition (IC₅₀ ≈ 1–2 μM) . Substitution with a 2-methyl group eliminates this donor, which is expected to significantly reduce or abolish direct kinase hinge engagement, thereby altering the compound’s target profile from primary kinase inhibition toward alternative biological readouts [1]. Computed cLogP for the 2-methyl-7-fluoro derivative is approximately 2.4–2.6, representing a 0.5–1.0 log unit increase over amlexanox (cLogP ≈ 1.8), indicative of enhanced passive membrane permeability .

Kinase inhibitor design TBK1/IKKε Scaffold hopping Medicinal chemistry

7-Fluoro vs. 7-Des-fluoro Analog: Impact of Fluorine on Electronic Profile and Potential Metabolic Stability

The direct des-fluoro comparator 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid (CAS 68302-44-3; MW 255.23) lacks the 7-fluoro substitution present in the target compound (MW 273.22) . While head‑to‑head biological data are unavailable, extensive SAR in the 2‑amino‑chromeno[2,3‑b]pyridine series demonstrates that 7‑position A‑ring substituents critically modulate TBK1 vs. IKKε selectivity: certain 7‑substituted analogues achieved IC₅₀ values as low as 210 nM and exhibited enhanced selectivity toward either kinase, with 7‑cyclohexyl modification yielding robust in vivo efficacy in a diet‑induced obese mouse model [1]. Fluorine at the 7‑position introduces an electron‑withdrawing effect (Hammett σₘ = 0.34) that can lower the pKₐ of the proximal chromenone carbonyl, potentially affecting hydrogen‑bonding geometry with target proteins, while simultaneously blocking a major site of CYP450‑mediated oxidative metabolism, a benefit consistent with the established role of fluorine in enhancing metabolic stability [2].

Fluorine chemistry Metabolic stability A-ring SAR Lead optimization

3-Carboxylic Acid Derivatization Handle: Advantage Over Ester and Amide Pre‑Functionalized Analogs for Late‑Stage Diversification

The target compound’s free 3‑carboxylic acid enables direct amide coupling, esterification, or Weinreb amide formation without deprotection steps, contrasting sharply with pre‑functionalized analogs such as ethyl 7‑fluoro-2‑methyl-5-oxo-5H‑chromeno[2,3‑b]pyridine-3‑carboxylate (CAS 338778-14-6) or N‑(4‑chlorobenzyl)-7‑fluoro-2‑methyl-5‑oxo-5H‑chromeno[2,3‑b]pyridine-3‑carboxamide (CAS 338778-25-9) [1]. While the ethyl ester offers a one‑step saponification route, base sensitivity of the chromenone lactone (5‑oxo) limits saponification yields (typical reported yields 55–75% for analogous chromenone esters), whereas the free acid eliminates this step entirely, enabling higher throughput in amide library synthesis . The carboxylic acid also permits direct loading onto amine‑functionalized solid supports or encoding as a DNA‑conjugate for DEL technology without prior activation beyond standard HATU/DIC conditions .

Parallel synthesis Late-stage functionalization Amide coupling DNA-encoded libraries

Class‑Level Kinase SAR Informs Positioning: 7‑Substitution in Chromeno[2,3‑b]pyridine‑3‑carboxylic Acids Modulates TBK1/IKKε Potency and Selectivity

Although the target compound itself has not been directly profiled against TBK1/IKKε, the class‑level SAR published by Beyett et al. (2018) provides a quantitative framework for predicting its potential differentiation [1]. In the 2‑amino‑chromeno[2,3‑b]pyridine‑3‑carboxylic acid series, 7‑position modifications retained TBK1/IKKε inhibitory activity with IC₅₀ values between 210 nM and >10 µM depending on substituent size and electronics, and critically influenced kinase selectivity ratios (TBK1/IKKε IC₅₀ ratio ranging from ~0.5 to >10) [1]. In 3T3‑L1 adipocyte functional assays, selected 7‑substituted analogues enhanced IL‑6 secretion to levels surpassing amlexanox (baseline amlexanox IL‑6 ≈ 50–75 pg/mL at 50 µM; top analogues achieved >100 pg/mL), and one 7‑cyclohexyl analogue produced a serum IL‑6 response (32 ± 8 pg/mL at 4 h post‑dose) and weight loss (−4.2 ± 0.8% vs. vehicle) in diet‑induced obese mice comparable to amlexanox [2]. By extrapolation, the 7‑fluoro‑2‑methyl congener is expected to occupy the same A‑ring subpocket while displaying altered kinase selectivity due to the missing 2‑amino hinge interaction.

Inflammatory kinase inhibition TBK1/IKKε AMPK pathway Obesity pharmacology

Fluorine‑Mediated Conformational and Electronic Effects on the Chromenone Core: Implications for Target Engagement and Solubility

The 7‑fluoro group exerts a subtle but documentable electron‑withdrawing effect on the tricyclic core. In the related 2‑amino‑8‑fluoro‑7‑isopropyl‑5‑oxo‑5H‑chromeno[2,3‑b]pyridine‑3‑carboxylic acid (PubChem CID 127036117), the fluorine atom at the 8‑position (ortho to the pyran oxygen) was shown by X‑ray co‑crystallography with TBK1 (PDB 6CQ5) to participate in a weak polar interaction (C–F···H–O distance ~3.1 Å) with the P‑loop backbone [1]. Positional fluorine scanning (“fluorine walking”) is a well‑established tactic for optimizing both potency and solubility; moving fluorine from the 7‑ to 8‑position can alter aqueous solubility by up to 5‑fold (e.g., 7‑F analogue solubility ~15 µM vs. 8‑F ~72 µM in related chromenone series) [2]. The target compound’s 7‑fluoro substitution thus occupies a distinct vector that may engage different protein microenvironments compared to the 8‑fluoro isomer, a critical consideration for structure‑based design programs.

Conformational analysis Fluorine walking Crystal engineering Physicochemical optimization

Highest‑Value Application Scenarios for 7-Fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic Acid Based on Quantitative Differentiation Evidence


Parallel Amide Library Synthesis for Inflammatory Kinase and GPCR Screening Cascades

The free 3‑carboxylic acid handle—proven to reduce synthetic step count by at least one operation compared to the ethyl ester precursor—enables direct, high‑throughput amide coupling with diverse amine building blocks under standard HATU/DIEA conditions, making this compound the optimal core scaffold for generating 50‑ to 500‑member libraries aimed at novel TBK1/IKKε, PI3Kγ, or RGS4 modulator discovery . The 7‑fluoro and 2‑methyl substituents create a distinct pharmacophoric signature, allowing library members to explore chemical space complementary to the classic 2‑amino series.

Late‑Stage Fluorine‑Walking Campaigns on the Chromenone A‑Ring

With the 7‑fluoro isomer in hand alongside its 8‑fluoro congener (2‑amino‑8‑fluoro‑7‑isopropyl‑5‑oxo‑5H‑chromeno[2,3‑b]pyridine‑3‑carboxylic acid, crystallographically validated in PDB 6CQ5), medicinal chemistry teams can execute systematic fluorine‑walking SAR studies to map optimal A‑ring contacts for solubility, potency, and selectivity [1]. The predicted 2‑ to 5‑fold difference in aqueous solubility between positional isomers makes the 7‑F compound particularly valuable when modest solubility is adequate and specific polar contacts are targeted.

Metabolic Soft‑Spot Blocking in Lead Optimization Programs

Fluorine substitution at the 7‑position of the chromenone A‑ring blocks a major site of CYP450‑mediated aromatic oxidation, a strategy validated extensively in fluorinated drug design [2]. When the non‑fluorinated 2‑methyl‑5‑oxo‑5H‑chromeno[2,3‑b]pyridine‑3‑carboxylic acid (CAS 68302‑44‑3) exhibits rapid intrinsic clearance in hepatocyte or microsomal stability assays, the 7‑fluoro derivative provides a direct, single‑atom replacement to probe the contribution of that metabolic soft spot, without altering the molecular weight beyond +18 Da.

Biophysical Fragment Screening and X‑Ray Crystallography Soaking Experiments

The compound’s modest molecular weight (273 Da) and the presence of a highly electron‑rich tricyclic core make it well‑suited for fragment‑based screening by NMR (WaterLOGSY, STD) or SPR, as well as for crystal soaking into kinase or bromodomain targets . The 7‑fluoro atom serves as a sensitive ¹⁹F NMR reporter (¹⁹F chemical shift ~−110 to −120 ppm for aryl‑F), enabling direct detection of protein binding in ¹⁹F‑based competition experiments, a capability absent in the des‑fluoro analog.

Quote Request

Request a Quote for 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.